molecular formula C19H19N3O4 B12684932 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- CAS No. 107658-59-3

1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12684932
CAS No.: 107658-59-3
M. Wt: 353.4 g/mol
InChI Key: NCSJOQAXEVIINI-UHFFFAOYSA-N
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Description

The compound 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- is a triazole-containing propanone derivative with two para-methoxyphenyl groups and a hydroxyl group at the C2 position. The methoxy groups may enhance solubility and influence electronic properties, while the hydroxyl group could participate in hydrogen bonding or metabolic interactions.

Properties

CAS No.

107658-59-3

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C19H19N3O4/c1-25-16-7-3-14(4-8-16)18(23)19(24,11-22-13-20-12-21-22)15-5-9-17(26-2)10-6-15/h3-10,12-13,24H,11H2,1-2H3

InChI Key

NCSJOQAXEVIINI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)OC)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

This intermediate is crucial for introducing the triazole ring onto the aromatic system. It can be prepared by nucleophilic substitution of 4-halobenzaldehyde derivatives with 1H-1,2,4-triazole under basic conditions.

  • Typical conditions: Reaction in ethanol-water mixture at 0 °C with sodium hydroxide as base.
  • Yield: Approximately 17% under these conditions.
  • Procedure: The 4-halobenzaldehyde is dissolved in ethanol, cooled, and treated with sodium hydroxide solution containing 1H-1,2,4-triazole. The reaction mixture is stirred for 2 hours at 0 °C, followed by extraction and purification steps.

Preparation of 1-(4-methoxyphenyl)-1,2,4-triazole Derivatives

These derivatives are synthesized via reactions involving 1,2,4-triazole-3-thiols and substituted phenyl hydrazine carbothioamides, followed by methylation or alkylation steps.

  • Example: Reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-thiol with dimethyl sulfate yields methylthio-substituted triazoles.
  • Purification: Crystallization from 2-propanol or mixtures of solvents such as 2,2'-oxybispropane.
  • Yields vary from 30% to 66% depending on the specific derivative and reaction conditions.

Assembly of the Target Compound

Aldol-Type Condensation

The core 1-propanone structure with bis(4-methoxyphenyl) substitution is often constructed via aldol condensation between appropriate ketones and aldehydes.

  • Example: Reaction of 1-(3,5-dichlorophenyl)ethanone with 4-(1H-1,2,4-triazol-1-yl)benzaldehyde in ethanol at 0 °C with sodium hydroxide yields chalcone-like intermediates.
  • Reaction time: 2 hours at 0 °C.
  • Yield: Around 17% for the chalcone intermediate.

Hydroxy Group Introduction

The hydroxy group at the 2-position can be introduced by controlled hydroxylation or by using hydroxy-substituted starting materials such as 2-hydroxy-1-(4-methoxyphenyl)propan-1-one derivatives.

  • Such hydroxy-substituted ketones have been reported in natural sources and can be synthesized via enzymatic or chemical oxidation methods.

Coupling with 1H-1,2,4-Triazol-1-yl Group

The triazole moiety is introduced by nucleophilic substitution or coupling reactions involving triazole derivatives and activated intermediates such as chloromethyl or reactive esters.

  • Example: Reaction of 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene with benzaldehyde derivatives in anhydrous DMF under nitrogen atmosphere, followed by treatment with tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent, yields triazole-substituted products with yields up to 57%.

  • Alternatively, reactive esters of the propanone intermediate can be reacted with substituted phenols bearing triazole groups under O-alkylation conditions in solvents like N,N-dimethylformamide.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nucleophilic substitution 4-halobenzaldehyde + 1H-1,2,4-triazole, NaOH, EtOH/H2O, 0 °C, 2 h 17 Formation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde
2 Thiol methylation 1-(4-methoxyphenyl)-1,2,4-triazole-3-thiol + dimethyl sulfate 30-66 Methylthio triazole derivatives
3 Aldol condensation 1-(3,5-dichlorophenyl)ethanone + 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, NaOH, EtOH, 0 °C, 2 h 17 Chalcone intermediate
4 Coupling via reactive esters Reactive ester + substituted phenol, DMF, base 50-60 O-alkylation to attach triazole moiety
5 Hydroxylation or use of hydroxy ketones Enzymatic or chemical oxidation or use of hydroxy-substituted ketones Variable Introduction of 2-hydroxy group

Research Findings and Considerations

  • The low to moderate yields (around 17-57%) in key steps indicate the need for optimization, possibly by varying solvents, temperature, or catalysts.
  • The use of sodium hydroxide at low temperatures (0 °C) is critical to control side reactions during condensation and substitution steps.
  • Purification often involves extraction with ethyl acetate or dichloromethane, drying over sodium sulfate, and crystallization from mixed solvents.
  • The presence of multiple functional groups requires careful selection of reaction conditions to avoid decomposition or unwanted side reactions.
  • Advanced purification techniques such as column chromatography on silica gel with trichloromethane/methanol mixtures are employed to isolate pure compounds.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like NaOH (Sodium hydroxide) or other strong bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Research indicates that compounds featuring triazole and phenolic structures often exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
  • Anticancer Properties : The triazole ring is known to interact with cellular targets involved in cancer progression.

Case Study: Anticancer Activity

In a study examining the anticancer effects of triazole derivatives, it was found that compounds similar to 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- displayed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .

Agricultural Applications

The compound's biological activity extends to agricultural science. Its structural features suggest potential use as:

  • Fungicides : Compounds with similar structures have been evaluated for their efficacy in controlling fungal pathogens in crops.

Case Study: Fungicidal Efficacy

A comparative study assessed the fungicidal properties of various triazole derivatives against Fusarium species. The results indicated that certain derivatives exhibited potent antifungal activity, suggesting that modifications to the triazole moiety could enhance efficacy .

Analytical Chemistry

The unique properties of this compound allow for its application in analytical methods such as:

  • High-Performance Liquid Chromatography (HPLC) : The compound can be analyzed using HPLC techniques for purity assessment and quantification in pharmaceutical formulations.

Case Study: HPLC Method Development

A recent study developed an HPLC method for the separation and quantification of this compound in complex mixtures. The method demonstrated high sensitivity and specificity, making it suitable for quality control in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolyl group could play a key role in binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

  • Structural Differences : This compound substitutes one para-methoxyphenyl group with a 3,4-dimethoxyphenyl ring, altering steric and electronic profiles.
  • Synthesis : Prepared via ionic organic solid-catalyzed addition of triazole to chalcones, achieving moderate yields (38%) .
Parameter Target Compound 1-(3,4-Dimethoxyphenyl)-...
Substituents 2 × 4-methoxyphenyl, 1-hydroxy 3,4-dimethoxyphenyl, 4-methoxyphenyl
Molecular Weight ~352.35 g/mol (estimated) ~398.40 g/mol (calculated)
Synthetic Yield Not reported 38%
Bioactivity Likely antifungal/herbicidal Confirmed herbicidal/fungicidal

2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol

  • Structural Differences: Replaces methoxyphenyl groups with a 2,4-dichlorophenyl and an indole moiety. The propanol backbone differs from the propanone core.
  • Bioactivity: Demonstrates antifungal activity via CYP51 (lanosterol demethylase) binding, a common target for triazole antifungals .
Parameter Target Compound 2-(2,4-Dichlorophenyl)-...
Core Structure Propanone Propanol
Substituents Methoxy (electron-donating) Chloro (electron-withdrawing), indole
Target Enzyme Not reported CYP51
Antifungal Activity Presumed Confirmed

1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

  • Structural Differences : Features a nitro group (strong electron-withdrawing) instead of methoxy groups.
Parameter Target Compound 1-(4-Nitrophenyl)-...
Substituents Methoxy Nitro
H-Bond Acceptors 5 (estimated) 5
LogP (Predicted) Higher (methoxy groups) Lower (nitro group)

Quinconazole and Fluquinconazole

  • Structural Differences: Quinazolinone-triazole hybrids with chloro substituents.
  • Application : Commercial fungicides targeting plant pathogens .
  • Mechanism : Inhibit ergosterol biosynthesis via CYP51 binding, similar to triazole antifungals.
Parameter Target Compound Quinconazole
Core Structure Propanone Quinazolinone
Substituents Methoxy Chloro
Market Use Research stage Commercial fungicide

N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

  • Structural Differences: Propanamide backbone instead of propanone, with a methoxyphenyl group.
  • Bioactivity : Tested for neuroprotective effects in SH-SY5Y cells, highlighting pharmacological versatility of triazole derivatives .
Parameter Target Compound N-(4-Methoxyphenyl)-...
Core Structure Propanone Propanamide
Biological Testing Not reported Neuroprotection assays

Key Research Findings

Substituent Effects : Methoxy groups enhance solubility and modulate electronic properties, whereas chloro/nitro groups increase reactivity and target affinity .

Synthetic Challenges: Triazole conjugation to propanone/chalcone scaffolds often yields moderate results (30–40%), necessitating optimization .

Biological Activity

1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound notable for its potential biological activities. This compound features a unique molecular structure that includes a propanone moiety, hydroxy group, and a triazole ring. Its molecular formula is C₁₈H₁₈N₂O₃ with a molecular weight of approximately 353.4 g/mol . The compound has garnered attention in medicinal chemistry due to its interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic applications. Compounds with similar structural features often exhibit significant biological properties such as:

  • Antimicrobial Activity : Compounds containing triazole rings are known for their antifungal and antibacterial properties.
  • Anticancer Properties : Structural analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
  • Enzyme Inhibition : The compound may interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.

The mechanisms through which 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- exerts its biological effects can be summarized as follows:

  • Binding Affinity : The compound's triazole ring allows for strong binding to various biological targets. Studies indicate that it may inhibit key enzymes involved in neurotransmission and cancer cell signaling pathways.
  • Cellular Uptake : The lipophilic nature of the methoxyphenyl groups enhances cellular uptake, facilitating its action within target cells.

Case Studies

Several studies have investigated the biological activity of compounds related to 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-:

  • Anticancer Activity :
    • A study demonstrated that triazole-containing compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives of this compound were found to induce apoptosis in breast cancer cells at concentrations as low as 10 µM .
  • Antimicrobial Properties :
    • Research highlighted the antifungal activity of similar triazole derivatives against Candida species. These compounds showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
  • Enzyme Inhibition :
    • Inhibitory assays revealed that compounds with similar structures could inhibit AChE and BuChE with IC₅₀ values lower than those of standard drugs such as donepezil. For example, certain derivatives showed IC₅₀ values around 5 µM against BuChE .

Comparative Analysis

The following table summarizes the biological activity of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityIC₅₀ (µM)
Compound ATriazole ringAChE inhibitor5
Compound BPhenyl substitutionAntifungal8
Compound CHydroxy groupAnticancer10

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